

An In-depth Technical Guide to 1-Methoxy-4-(phenylethynyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methoxy-4-(phenylethynyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1-Methoxy-4-(phenylethynyl)benzene**. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, actionable data and protocols.

Physicochemical Properties

1-Methoxy-4-(phenylethynyl)benzene, also known as 4-methoxydiphenylacetylene or p-methoxytolan, is a diarylalkyne compound. Its core physicochemical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₂ O	[1] [2] [3]
Molecular Weight	208.26 g/mol	[1] [2]
CAS Number	7380-78-1	[1]
Appearance	Orange to light yellow solid	[1] [4]
Melting Point	52-99 °C (range observed in literature)	[1] [4] [5]
Boiling Point (Predicted)	339.0 ± 25.0 °C at 760 Torr	[1] [6]
Density (Predicted)	1.10 ± 0.1 g/cm ³	[1] [6]
Solubility	Insoluble in water (1.9E-3 g/L at 25 °C)	[7]

Experimental Protocols: Synthesis

The primary method for synthesizing **1-Methoxy-4-(phenylethynyl)benzene** is the Sonogashira cross-coupling reaction.[\[8\]](#) This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (an anisole derivative).[\[8\]](#)

This protocol is a common and effective method for the synthesis of the target compound.

Reactants and Reagents:

- 4-Iodoanisole (1.0 mmol)
- Phenylacetylene (1.2 mmol)
- Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
- Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
- Triethylamine (TEA) (5 mL)
- Anhydrous, degassed Tetrahydrofuran (THF) (10 mL)

Procedure:

- To a dry Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoanisole, $\text{PdCl}_2(\text{PPh}_3)_2$, and CuI .^[9]
- Add the anhydrous, degassed THF to the flask, followed by the triethylamine.^[9]
- Finally, add the phenylacetylene to the reaction mixture.^[9]
- Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is typically washed with water and extracted with an organic solvent such as ether.^[2]
- The organic layers are combined, dried, and the solvent is removed under reduced pressure.
- The crude product is then purified by flash column chromatography on silica gel to yield **1-Methoxy-4-(phenylethynyl)benzene**.^[2]

Experimental Workflow: Sonogashira Coupling



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Caption: Workflow for the synthesis of **1-Methoxy-4-(phenylethynyl)benzene** via Sonogashira coupling.

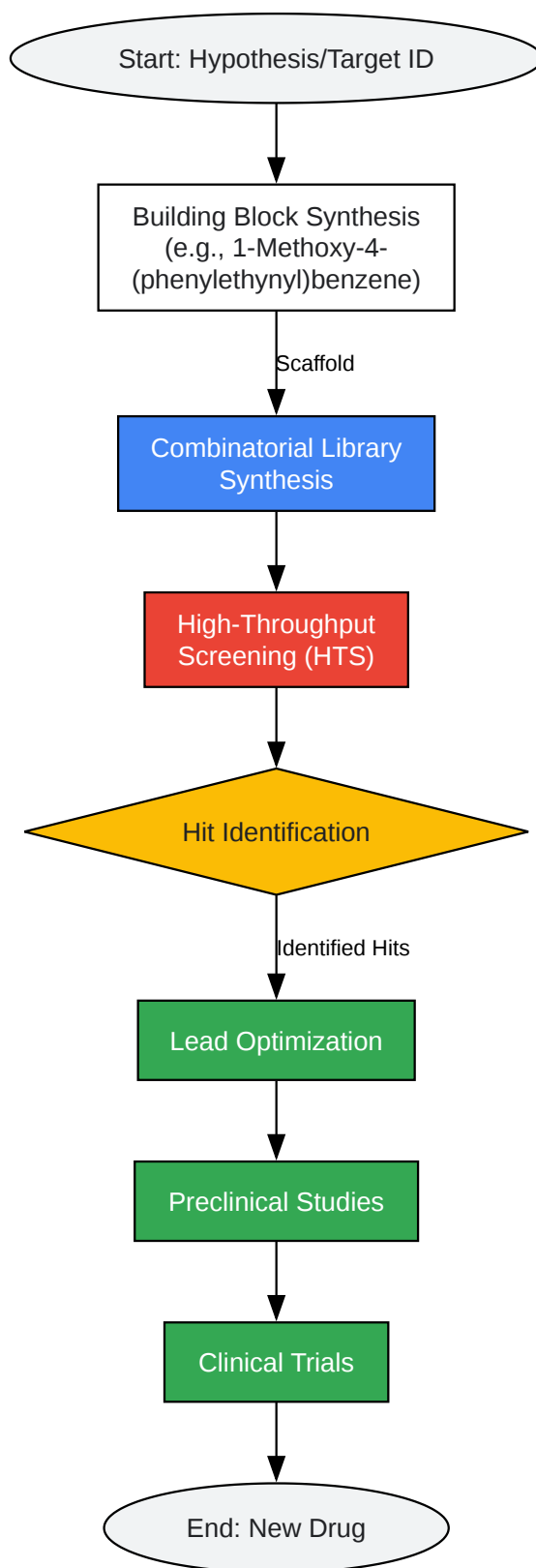
Applications in Research and Drug Development

While **1-Methoxy-4-(phenylethynyl)benzene** is primarily a research chemical, its structural motif—the diarylalkyne—is of significant interest in medicinal chemistry. The rigid phenylethynyl group can serve as a scaffold to orient functional groups in specific vectors for interaction with biological targets, such as engaging in π -stacking within protein binding sites.^[10]

Although direct biological activity data for this specific compound is not widely published, related structures have shown promise. For instance, derivatives of 4-(phenylethynyl)piperidin-4-ol have been identified as potent inhibitors of O-GlcNAcase (OGA), an enzyme implicated in the pathology of Alzheimer's disease.^[10] In these inhibitors, the phenylethynyl moiety is thought to occupy a hydrophobic pocket in the enzyme's active site, contributing to high binding affinity.^[10]

This suggests that **1-Methoxy-4-(phenylethynyl)benzene** can be a valuable starting material or building block for the synthesis of more complex molecules with potential therapeutic applications.

Conceptual Drug Discovery Workflow



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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methoxy-4-(phenylethynyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585205#1-methoxy-4-phenylethynyl-benzene-molecular-weight]

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